Melting Point Displacement Relative to Non‑Electrophilic and Simpler Chloroacetyl‑Ureas Informs Handling and Formulation
The target compound exhibits a melting point of 95–96 °C , which is significantly higher than the simplest chloroacetyl‑urea congener, (2‑chloroacetyl)urea (CAS 4791‑21‑3, mp ≈ 80–82 °C) , and substantially lower than the non‑electrophilic N‑(3‑methylbutyl)urea (CAS 628‑49‑9, mp 150 °C) . The data indicate that installation of the 3‑methylbutyl group onto the chloroacetyl‑urea scaffold raises the melting point by ca. 13–16 °C over the unsubstituted parent, whereas removal of the chloroacetyl warhead (yielding the simple isopentylurea) increases the melting point by ca. 54–55 °C. These differences are relevant to laboratory handling, short‑term storage, and the design of solid‑phase synthesis protocols.
| Evidence Dimension | Melting point (solid‑state thermal stability) |
|---|---|
| Target Compound Data | 95–96 °C |
| Comparator Or Baseline | (2‑Chloroacetyl)urea (CAS 4791‑21‑3): ≈ 80–82 °C; N‑(3‑Methylbutyl)urea (CAS 628‑49‑9): 150 °C |
| Quantified Difference | +13 to +16 °C vs. (2‑chloroacetyl)urea; −54 to −55 °C vs. N‑(3‑methylbutyl)urea |
| Conditions | Literature melting point data; measurement method not harmonized across sources. |
Why This Matters
Procurement decisions for solid‑phase synthesis or formulation workflows are sensitive to melting point; a 15 °C shift can affect grinding, mixing, hot‑stage microscopy, and the selection of compatible excipients or solvent‑free grinding conditions.
